![molecular formula C20H13N3O3S B2684612 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 299950-70-2](/img/structure/B2684612.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the reaction of 2-aminothiophenol with different substrates . The compounds are usually synthesized in excellent yields and their structures are confirmed based on IR, 1H NMR, Mass, and elemental analysis data .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with the 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-one structure, which is similar to the compound , have been synthesized and found to be potent antibacterial agents . They were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .
Anti-Tubercular Activity
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown that these compounds have better inhibition potency against M. tuberculosis .
Antimicrobial Activity
The in vitro antibacterial activities of similar compounds against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa have been investigated .
Antitumor Activity
The benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good biological activities ranging from anti-microbial, anti-inflammatory, antibacterial, antitumor, and anticancer .
Anticancer Activity
Quinazoline derivatives, which share a similar structure with the compound , have been reported to exhibit remarkable anticancer activity .
Antifungal Activity
Benzothiazole derivatives have also been reported to have antifungal properties .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-8-10-16(11-9-13)23(25)26)21-15-5-3-4-14(12-15)20-22-17-6-1-2-7-18(17)27-20/h1-12H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQSKPJPXBQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

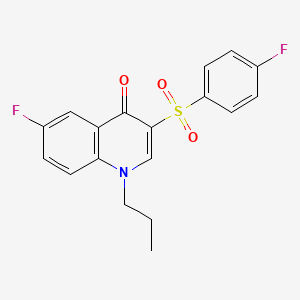
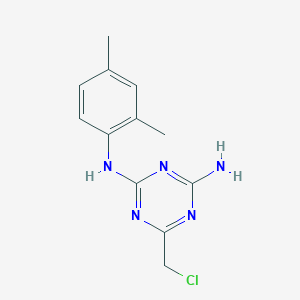
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![3-(4-Methylphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2684532.png)
![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)
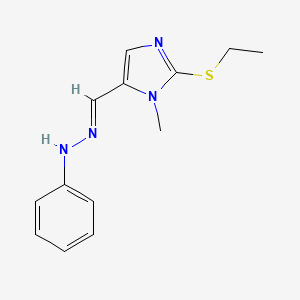


![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
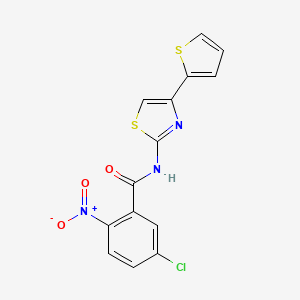

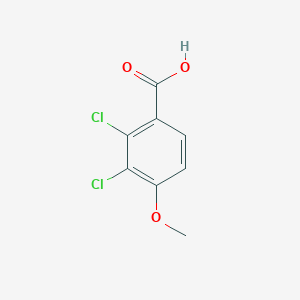
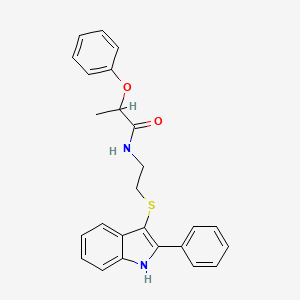
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)